molecular formula C18H16N2O5S B2831862 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide CAS No. 892856-94-9

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide

Cat. No.: B2831862
CAS No.: 892856-94-9
M. Wt: 372.4
InChI Key: GNSWUZSJTFOCDG-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide is a tricyclic heterocyclic compound featuring a fused 10-membered ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The benzamide moiety is substituted with 3,4-dimethoxy groups, which likely influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-12-4-3-10(7-13(12)23-2)17(21)20-18-19-11-8-14-15(9-16(11)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWUZSJTFOCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide typically involves a multistep process. The starting materials are readily available and undergo a series of reactions to form the final product. The synthetic route generally includes the following steps:

    Formation of the benzothiazole ring: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.

    Introduction of the dioxin ring: The dioxin ring is introduced through a series of reactions that involve the formation of ether linkages.

    Attachment of the benzamide moiety: The final step involves the coupling of the benzamide group to the benzothiazole-dioxin intermediate.

The reaction conditions for each step vary, but they typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the benzamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets are of particular interest in the development of new drugs.

    Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-{10,13-dioxa-4-thia-6-azatricyclo[...]trideca...}-2-methoxybenzamide (CAS 892849-22-8) This analogue differs in the substitution pattern on the benzamide ring (2-methoxy vs. 3,4-dimethoxy).

2.1.2. 1,3,4-Benzothiadiazepine Derivatives Compounds like triazolo[3,4-b][1,3,4]benzothiadiazepines share a tricyclic framework but replace oxygen with additional nitrogen in the heterocycle.

2.1.3. 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
This tetracyclic system incorporates two sulfur atoms (dithia) instead of one, which may increase lipophilicity and influence pharmacokinetic properties. The absence of a benzamide moiety further differentiates its pharmacological profile .

Physicochemical Properties

  • Ring Puckering and Conformation : The tricyclic system’s puckering amplitude and phase angles (as defined by Cremer and Pople ) likely differ from simpler heterocycles due to its fused oxygen and sulfur atoms.
  • Solubility and LogP: The 3,4-dimethoxy groups may enhance aqueous solubility compared to 2-methoxy or non-substituted analogues, though sulfur atoms could counteract this by increasing hydrophobicity .

Data Table: Key Comparisons

Property Target Compound 2-Methoxy Analogue Triazolo-Benzothiadiazepine
Substituents 3,4-Dimethoxybenzamide 2-Methoxybenzamide Triazole-fused benzothiadiazepine
Heteroatoms 2 O, 1 S, 1 N 2 O, 1 S, 1 N 1 S, 3 N
Synthetic Route Likely condensation of mercapto-triazole with aldehyde Similar to target compound From 4-amino-3-mercapto-triazoles
Predicted LogP Moderate (dimethoxy enhances solubility; sulfur increases lipophilicity) Higher (less polar substituents) High (additional nitrogen)
Bioactivity Potential Antimicrobial/cytotoxic (inferred from analogues) Unreported Anticonvulsant/antimicrobial

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique tricyclic structure and functional groups that suggest potential biological activity. This compound is notable for its interactions with various biological targets, which may lead to significant pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C18_{18}H20_{20}N2_{2}O4_{4}S, with a molecular weight of approximately 372.4 g/mol. Its structure includes a dimethoxybenzamide group that enhances solubility and biological interaction potential. The presence of dioxane and thiazole moieties contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC18_{18}H20_{20}N2_{2}O4_{4}S
Molecular Weight372.4 g/mol
CAS Number892855-05-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cellular pathways. Studies indicate that the compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing various biochemical processes.

Pharmacological Effects

Research has highlighted several potential pharmacological effects associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains in vitro, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines at micromolar concentrations.
  • Antimicrobial Testing :
    • Objective : To assess the efficacy against common bacterial pathogens.
    • Findings : The compound displayed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Inflammation Model Study :
    • Objective : To determine the effects on inflammatory markers in a murine model.
    • Findings : Treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca}Contains diazine instead of azinePotentially different biological activity due to nitrogen substitution
N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamideBenzothiazole moietyDifferent pharmacological profiles due to structural variations
2-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca}Incorporates chlorine substituentAltered reactivity patterns affecting biological interactions

These comparisons illustrate how variations in structure can lead to differing biological activities and mechanisms of action.

Q & A

Synthesis Optimization

Basic Q1: What are the key considerations for optimizing the synthesis of this compound? Methodological Answer: The synthesis requires careful control of:

  • Solvent selection (e.g., polar aprotic solvents like DMF for cyclization steps) .
  • Temperature gradients (e.g., 60–80°C for acetylations, 100–120°C for cyclization) .
  • Catalyst use (e.g., Pd/C for hydrogenation or Lewis acids for ring closure) .
  • Purification protocols (e.g., column chromatography with gradient elution for isolating intermediates) .

Advanced Q1: How can researchers troubleshoot low yields in the final cyclization step? Methodological Answer:

  • Reaction monitoring : Use inline FTIR or HPLC to track intermediate stability and side-product formation .
  • Byproduct analysis : Employ LC-MS to identify competing pathways (e.g., dimerization or over-oxidation) .
  • Parameter refinement : Apply Design of Experiments (DoE) to optimize time-temperature matrices and solvent ratios .

Structural Characterization

Basic Q2: Which analytical techniques are most reliable for confirming the compound’s structure? Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to resolve methoxy groups and tricyclic backbone .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z ~480) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tricyclic core .

Advanced Q2: How can conflicting NMR data (e.g., proton splitting patterns) be resolved? Methodological Answer:

  • Variable-temperature NMR : Identify dynamic rotational barriers in the tricyclic system .
  • COSY/NOESY : Map spatial proximities between protons in crowded regions (e.g., near the dioxa-thia bridge) .

Biological Activity Profiling

Basic Q3: What methodologies are used to assess this compound’s biological activity? Methodological Answer:

  • Enzyme inhibition assays : Measure IC50_{50} against kinases or proteases using fluorescence polarization .
  • Cell viability screens : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Q3: How can researchers reconcile contradictory activity data across assay platforms? Methodological Answer:

  • Meta-analysis : Compare results under standardized conditions (e.g., ATP concentrations in kinase assays) .
  • Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Reactivity and Stability

Basic Q4: What factors influence the compound’s reactivity in aqueous media? Methodological Answer:

  • pH-dependent hydrolysis : The dioxa-thia bridge is stable at pH 5–7 but degrades under alkaline conditions (pH >9) .
  • Oxidative susceptibility : Protect the thioether group with antioxidants (e.g., BHT) during storage .

Advanced Q4: How can the compound’s stability be enhanced for long-term storage? Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Degradation kinetics : Use accelerated stability studies (40°C/75% RH) to model shelf-life .

Computational Modeling

Basic Q5: Which computational tools predict this compound’s binding modes? Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets .
  • DFT calculations : Optimize geometry and electron density for the tricyclic core using Gaussian .

Advanced Q5: How can AI improve predictions of its pharmacokinetic properties? Methodological Answer:

  • Machine learning models : Train on ADMET datasets to predict logP, solubility, and CYP450 interactions .
  • Multiscale simulations : Combine MD trajectories with QM/MM to study membrane permeability .

Safety and Handling

Basic Q6: What are the best practices for safe handling in laboratory settings? Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods for weighing and synthesis .
  • Waste disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal .

Advanced Q6: How should accidental dermal exposure be managed? Methodological Answer:

  • Decontamination : Rinse with 1% acetic acid (if basic) or 5% sodium bicarbonate (if acidic) for 15 minutes .
  • Medical monitoring : Track plasma thiocyanate levels if systemic absorption is suspected .

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